Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate
Brand Name: Vulcanchem
CAS No.: 67962-54-3
VCID: VC18494155
InChI: InChI=1S/C10H14N4O2.H2O4S/c1-15-8-2-4-9(5-3-8)16-7-6-13-14-10(11)12;1-5(2,3)4/h2-6H,7H2,1H3,(H4,11,12,14);(H2,1,2,3,4)/b13-6+;
SMILES:
Molecular Formula: C10H16N4O6S
Molecular Weight: 320.32 g/mol

Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate

CAS No.: 67962-54-3

Cat. No.: VC18494155

Molecular Formula: C10H16N4O6S

Molecular Weight: 320.32 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate - 67962-54-3

Specification

CAS No. 67962-54-3
Molecular Formula C10H16N4O6S
Molecular Weight 320.32 g/mol
IUPAC Name 2-[(E)-2-(4-methoxyphenoxy)ethylideneamino]guanidine;sulfuric acid
Standard InChI InChI=1S/C10H14N4O2.H2O4S/c1-15-8-2-4-9(5-3-8)16-7-6-13-14-10(11)12;1-5(2,3)4/h2-6H,7H2,1H3,(H4,11,12,14);(H2,1,2,3,4)/b13-6+;
Standard InChI Key SJKZJUPKTBZWLL-AWFSDRIXSA-N
Isomeric SMILES COC1=CC=C(C=C1)OC/C=N/N=C(N)N.OS(=O)(=O)O
Canonical SMILES COC1=CC=C(C=C1)OCC=NN=C(N)N.OS(=O)(=O)O

Introduction

Structural and Nomenclature Analysis

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name, 2-[(E)-2-(4-methoxyphenoxy)ethylideneamino]guanidine;sulfuric acid, reflects its intricate architecture. The molecule comprises:

  • A guanidine core (C(NH2)2NH\text{C}(\text{NH}_2)_2\text{NH}) linked to an ethylideneamino group (CH=N\text{CH}=\text{N}-).

  • A 4-methoxyphenoxy substituent attached via an ethylidene bridge (CH2OC6H4OCH3\text{CH}_2-\text{O}-\text{C}_6\text{H}_4-\text{OCH}_3).

  • A sulfate counterion (SO42\text{SO}_4^{2-}) enhancing solubility and stability.

The stereochemistry is defined by the (E)-configuration of the ethylideneamino moiety, as indicated in the InChIKey SJKZJUPKTBZWLL-AWFSDRIXSA-N.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS No.67962-54-3
Molecular FormulaC10H16N4O6S\text{C}_{10}\text{H}_{16}\text{N}_{4}\text{O}_{6}\text{S}
Molecular Weight320.32 g/mol
SMILES (Isomeric)COC1=CC=C(C=C1)OC/C=N/N=C(N)N.OS(=O)(=O)O
InChIKeySJKZJUPKTBZWLL-AWFSDRIXSA-N

Synthesis and Reaction Optimization

Condensation Reaction Mechanism

The synthesis typically involves a condensation reaction between a hydrazinecarboximidamide derivative and a carbonyl-containing precursor. For this compound, the reaction proceeds as follows:

  • Hydrazinecarboximidamide reacts with 2-(4-methoxyphenoxy)acetaldehyde under acidic or basic conditions.

  • The ethylidene bridge forms via dehydration, yielding the (E)-configured imine.

  • Sulfation is achieved through treatment with sulfuric acid, resulting in the final sulfate salt.

Critical Reaction Parameters:

  • Solvent: Methanol or ethanol for optimal solubility.

  • Temperature: 60–80°C to favor imine formation while minimizing side reactions.

  • Catalyst: Mild acids (e.g., acetic acid) or bases (e.g., triethylamine) to accelerate condensation.

Analytical Characterization Techniques

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR reveals signals for the methoxy group (δ\delta 3.8 ppm), aromatic protons (δ\delta 6.8–7.2 ppm), and guanidine NH (δ\delta 6.5–7.0 ppm).

    • 13C^{13}\text{C} NMR confirms the ethylidene carbon (δ\delta 150–160 ppm) and sulfate sulfur environment.

  • Infrared (IR) Spectroscopy:

    • Strong absorption at 1650 cm1^{-1} (C=N stretch) and 1240 cm1^{-1} (S=O stretch).

Mass Spectrometry and X-ray Diffraction

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/zm/z 320.32 validates the molecular formula.

  • X-ray Crystallography: Resolves the (E)-configuration and hydrogen-bonding network with the sulfate ion.

Physicochemical Properties and Stability

Solubility and Thermal Behavior

  • Solubility: High solubility in polar solvents (water, DMSO) due to the sulfate group.

  • Melting Point: Estimated >200°C (decomposition observed before melting).

Stability Profile

  • pH Sensitivity: Stable in acidic conditions (pH 2–6) but hydrolyzes in strongly alkaline media.

  • Light Sensitivity: Degrades under UV exposure, necessitating storage in amber containers.

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